Physicochemical Profile & Synthetic Utility of 1,2-Cyclododecanediol
Physicochemical Profile & Synthetic Utility of 1,2-Cyclododecanediol
[1]
Executive Summary
1,2-Cyclododecanediol (CAS: 15199-41-4) is a macrocyclic vicinal diol characterized by a twelve-carbon ring structure bearing two adjacent hydroxyl groups. Unlike its smaller homologs (e.g., 1,2-cyclohexanediol), this molecule exhibits distinct lipophilicity and conformational rigidity, making it a valuable intermediate in the synthesis of macrocyclic musks, high-performance polyurethanes, and specialty surfactants. Its primary industrial utility lies in its role as a precursor to dodecanedioic acid (DDDA) and as a hydrophobic chain extender in polymer science.
This technical guide provides a rigorous analysis of its physicochemical properties, stereochemical nuances, and validated synthetic protocols, designed for researchers in organic synthesis and materials science.
Molecular Architecture & Stereochemistry
The 12-membered ring of 1,2-cyclododecanediol does not adopt a simple chair or boat conformation. Instead, it exists predominantly in a "square-like" [3333] conformation to minimize transannular steric strain (Prelog strain).
-
Stereoisomers: The compound exists as cis and trans diastereomers.
-
Cis-isomer (CAS 4422-05-3): The hydroxyl groups are on the same face of the ring. The cis form is often the major product of osmium-catalyzed dihydroxylation.
-
Trans-isomer: The hydroxyl groups are on opposite faces. This isomer is typically obtained via the ring-opening of epoxycyclododecane under acidic conditions (anti-addition).
-
Conformational Analysis
The large ring size introduces significant conformational flexibility compared to cyclohexane, yet the [3333] conformation creates specific "corner" positions where substituents are energetically favored. The vicinal diol motif engages in intramolecular hydrogen bonding, which significantly influences its solubility and melting point.
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates experimental values and high-confidence predictive models for the cis isomer and the commercial mixture.
Table 1: Core Physical Constants
| Property | Value | Condition/Notes |
| Molecular Formula | C₁₂H₂₄O₂ | |
| Molecular Weight | 200.32 g/mol | |
| Appearance | White crystalline solid | Powder or needles |
| Melting Point | 154 – 156 °C | cis-isomer [1] |
| Boiling Point | ~340 °C | @ 760 mmHg (Predicted) |
| Flash Point | ~112 °C | Closed Cup |
| Density | 1.02 g/cm³ | Predicted |
| LogP (Octanol/Water) | 3.2 – 3.6 | High lipophilicity |
| Solubility (Water) | < 0.1 g/L | Practically insoluble |
| Solubility (Ethanol) | Soluble | > 50 mg/mL |
| Solubility (CHCl₃) | Soluble | Suitable for NMR analysis |
Key Insight: The high melting point (>150°C) relative to 1,2-cyclooctanediol reflects the efficient crystal packing allowed by the symmetric [3333] ring conformation and strong intermolecular hydrogen bonding networks.
Synthesis & Production Methodologies
The industrial and laboratory synthesis of 1,2-cyclododecanediol predominantly proceeds via the oxidation of cyclododecene , a downstream product of butadiene trimerization.
Pathway A: Epoxidation-Hydrolysis (Anti-Selective)
This is the most scalable route, yielding predominantly the trans-diol.
-
Epoxidation: Cyclododecene is oxidized to 1,2-epoxycyclododecane using peracetic acid or H₂O₂/catalyst.
-
Hydrolysis: Acid-catalyzed ring opening of the epoxide with water.
Pathway B: Direct Dihydroxylation (Syn-Selective)
Used for stereoselective synthesis of the cis-diol.
-
Reagent: Catalytic OsO₄ with NMO (Upjohn conditions) or KMnO₄ (classical).
-
Mechanism: Syn-addition across the double bond.
Visualization of Synthetic Workflow
Figure 1: Divergent synthetic pathways for cis- and trans-1,2-cyclododecanediol.
Experimental Protocol: Hydrolysis of Epoxycyclododecane
Objective: Preparation of trans-1,2-cyclododecanediol from 1,2-epoxycyclododecane. Scale: Laboratory (10 mmol).
Reagents
-
1,2-Epoxycyclododecane (1.82 g, 10 mmol)
-
Perchloric acid (60%, 1 mL) or Sulfuric acid (10%)
-
Acetone (20 mL)
-
Deionized Water (5 mL)
Procedure
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.82 g of 1,2-epoxycyclododecane in 20 mL of acetone.
-
Acidification: Add 5 mL of water followed by dropwise addition of the acid catalyst (0.5 mL H₂SO₄ or HClO₄).
-
Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor consumption of epoxide by TLC (Solvent: Hexane/EtOAc 8:2; Stain: Anisaldehyde).
-
Work-up:
-
Cool reaction to room temperature.[1]
-
Neutralize with saturated NaHCO₃ solution.
-
Evaporate acetone under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 15 mL).
-
-
Purification:
-
Dry combined organics over anhydrous MgSO₄.
-
Concentrate in vacuo to yield a crude white solid.
-
Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure trans-1,2-cyclododecanediol as white needles.
-
Validation:
-
Melting Point Check: Product should melt >150°C.
-
IR Spectroscopy: Look for broad O-H stretch at 3300–3400 cm⁻¹ and absence of epoxide C-O-C bands.
Applications in R&D
Polymer Science
1,2-Cyclododecanediol serves as a hydrophobic chain extender in polyurethane synthesis. Unlike short-chain diols (e.g., 1,4-butanediol), the C12 ring introduces significant hydrophobicity and steric bulk into the polymer backbone.
-
Benefit: Increases hydrolytic stability of the resulting polymer.
-
Effect: Disrupts hard-segment crystallization less than linear aliphatic chains, maintaining mechanical strength while improving solubility in organic coatings.
Fragrance Chemistry
The diol is a strategic intermediate for macrocyclic musks .
-
Oxidative Cleavage: Reaction with NaIO₄ or Pb(OAc)₄ cleaves the C1-C2 bond to yield 1,12-dodecanedial, which can be further oxidized to 1,12-dodecanedioic acid or cyclized to musk lactones.
Pharmaceutical Formulation
While less common than cyclodextrins, the amphiphilic nature of 1,2-cyclododecanediol (LogP ~3.5) makes it a candidate for permeation enhancement in transdermal drug delivery systems, acting to disrupt the lipid bilayer of the stratum corneum reversibly.
References
-
SpectraBase. cis-1,2-Cyclododecanediol Melting Point Data. Wiley Science Solutions.
-
Feng, Q., et al. (2011). "Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene". Green and Sustainable Chemistry, 1(3), 63-69.
-
Sigma-Aldrich. Safety Data Sheet: Cyclododecane derivatives.
-
PubChem. Compound Summary: 1,2-Cyclododecanediol. National Library of Medicine.
-
ChemicalBook. 1,2-Cyclododecanediol Properties and Suppliers.
